molecular formula C21H21N3O6S B2415134 4-((2,6-dimethylmorpholino)sulfonyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide CAS No. 681237-84-3

4-((2,6-dimethylmorpholino)sulfonyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide

Cat. No.: B2415134
CAS No.: 681237-84-3
M. Wt: 443.47
InChI Key: ZXQIEBHFFJMYIP-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a morpholino sulfonyl group and a dioxoisoindolinyl moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.

    Introduction of the Dioxoisoindolinyl Group: The dioxoisoindolinyl group can be introduced via a condensation reaction between the benzamide core and phthalic anhydride in the presence of a suitable catalyst.

    Attachment of the Morpholino Sulfonyl Group: The final step involves the sulfonylation of the intermediate compound with 2,6-dimethylmorpholine and a sulfonyl chloride reagent under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-dimethylmorpholino)sulfonyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the morpholino ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: De-sulfonylated benzamide derivatives

    Substitution: Substituted benzamides or morpholino derivatives

Scientific Research Applications

4-((2,6-dimethylmorpholino)sulfonyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors, leading to altered signal transduction pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-((2,6-dimethylmorpholino)sulfonyl)-N-(1,3-dioxoisoindolin-4-yl)benzoic acid
  • **4-((2,6-dimethylmorpholino)sulfonyl)-N-(1,3-dioxoisoindolin-4-yl)benzylamine

Uniqueness

4-((2,6-dimethylmorpholino)sulfonyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3-dioxoisoindol-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-12-10-24(11-13(2)30-12)31(28,29)15-8-6-14(7-9-15)19(25)22-17-5-3-4-16-18(17)21(27)23-20(16)26/h3-9,12-13H,10-11H2,1-2H3,(H,22,25)(H,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQIEBHFFJMYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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